[4-(3-chlorophenyl)piperazin-1-yl][8-methyl-2-(pyridin-3-yl)quinolin-4-yl]methanone
Overview
Description
[4-(3-chlorophenyl)piperazin-1-yl][8-methyl-2-(pyridin-3-yl)quinolin-4-yl]methanone is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a quinoline ring substituted with a pyridin-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-chlorophenyl)piperazin-1-yl][8-methyl-2-(pyridin-3-yl)quinolin-4-yl]methanone typically involves multiple steps. One common approach is the Mannich reaction, which involves the condensation of a piperazine derivative with a chlorophenyl group and a quinoline derivative with a pyridinyl group. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
[4-(3-chlorophenyl)piperazin-1-yl][8-methyl-2-(pyridin-3-yl)quinolin-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated piperazine derivatives .
Scientific Research Applications
Chemistry
In chemistry, [4-(3-chlorophenyl)piperazin-1-yl][8-methyl-2-(pyridin-3-yl)quinolin-4-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. It has shown promise in binding to specific receptors and enzymes, making it a candidate for drug development .
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may have applications in treating various diseases, including neurological disorders and cancers .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers .
Mechanism of Action
The mechanism of action of [4-(3-chlorophenyl)piperazin-1-yl][8-methyl-2-(pyridin-3-yl)quinolin-4-yl]methanone involves its interaction with specific molecular targets. It can bind to receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- (4-(4-chlorobenzyl)piperazin-1-yl)(2,5-dichloropyridin-4-yl)methanone
Uniqueness
What sets [4-(3-chlorophenyl)piperazin-1-yl][8-methyl-2-(pyridin-3-yl)quinolin-4-yl]methanone apart from similar compounds is its unique combination of functional groups and structural motifs.
Properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(8-methyl-2-pyridin-3-ylquinolin-4-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN4O/c1-18-5-2-9-22-23(16-24(29-25(18)22)19-6-4-10-28-17-19)26(32)31-13-11-30(12-14-31)21-8-3-7-20(27)15-21/h2-10,15-17H,11-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZAZOOBPZQFFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501131033 | |
Record name | [4-(3-Chlorophenyl)-1-piperazinyl][8-methyl-2-(3-pyridinyl)-4-quinolinyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501131033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
669708-96-7 | |
Record name | [4-(3-Chlorophenyl)-1-piperazinyl][8-methyl-2-(3-pyridinyl)-4-quinolinyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=669708-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(3-Chlorophenyl)-1-piperazinyl][8-methyl-2-(3-pyridinyl)-4-quinolinyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501131033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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